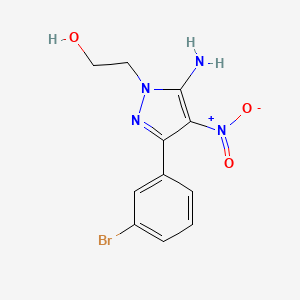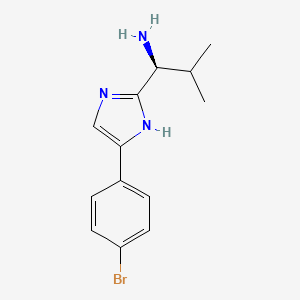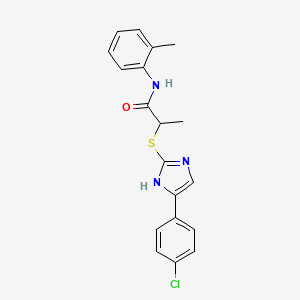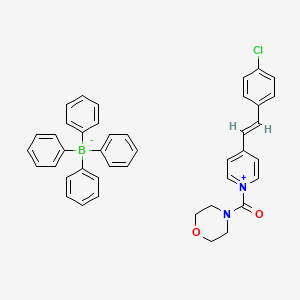![molecular formula C20H14N2O2 B11773542 Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B11773542.png)
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is a heterocyclic compound with the molecular formula C20H14N2O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate can be achieved through several methods. One common approach involves the Fischer indolization of the bis-phenylhydrazone of 2,5-dimethyl-1,4-cyclohexanedione . Another method includes the condensation of indole with aliphatic aldehydes . Additionally, Pd-mediated cyclization of a diphenyl phenylenediamine derivative has been reported .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions. The process involves precise temperature control, use of specific reagents, and purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl nitrate for nitration, zinc powder and hydrochloric acid for reduction, and potassium thiolates for nucleophilic substitution . The reactions are typically carried out under controlled temperatures and specific solvent conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include nitro-substituted derivatives, amino-substituted derivatives, and various substituted indolo[3,2-b]carbazoles .
Wissenschaftliche Forschungsanwendungen
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological effects. For example, it has been shown to act as a ligand for the TCDD (Ah) receptor, which plays a role in regulating gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde
- 11,12-Dihydroindolo[2,3-a]carbazole
- 5,7-Dihydroindolo[2,3-b]carbazole
Uniqueness
Methyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group at the 6-position differentiates it from other indolocarbazole derivatives, making it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C20H14N2O2 |
|---|---|
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
methyl 5,11-dihydroindolo[3,2-b]carbazole-12-carboxylate |
InChI |
InChI=1S/C20H14N2O2/c1-24-20(23)18-17-12-7-3-5-9-15(12)21-16(17)10-13-11-6-2-4-8-14(11)22-19(13)18/h2-10,21-22H,1H3 |
InChI-Schlüssel |
VQALHCRBHYIUEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=CC3=C1C4=CC=CC=C4N3)C5=CC=CC=C5N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B11773499.png)

![4-(tert-Butyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11773515.png)

![tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773520.png)


![2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole](/img/structure/B11773549.png)
